5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine

Catalog No.
S15866363
CAS No.
M.F
C5H8BrFN4
M. Wt
223.05 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amin...

Product Name

5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine

IUPAC Name

5-bromo-1-(3-fluoropropyl)-1,2,4-triazol-3-amine

Molecular Formula

C5H8BrFN4

Molecular Weight

223.05 g/mol

InChI

InChI=1S/C5H8BrFN4/c6-4-9-5(8)10-11(4)3-1-2-7/h1-3H2,(H2,8,10)

InChI Key

DKXYSQTYDJUOKY-UHFFFAOYSA-N

Canonical SMILES

C(CN1C(=NC(=N1)N)Br)CF

5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine is a chemical compound with the molecular formula C5H8BrFN4C_5H_8BrFN_4 and a molecular weight of approximately 223.05 g/mol. It features a triazole ring, which is a five-membered aromatic ring containing three nitrogen atoms. This compound is characterized by the presence of a bromine atom at the fifth position and a 3-fluoropropyl group at the first position of the triazole ring. Its unique structure contributes to its potential biological activities and applications in various fields, particularly in pharmaceuticals and agrochemicals.

The reactivity of 5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine can be attributed to the functional groups present in its structure. Key reactions may include:

  • Nucleophilic Substitution: The bromine atom can undergo nucleophilic substitution reactions, allowing for modifications at the 5-position of the triazole ring.
  • Formation of Triazole Derivatives: The amine group can participate in coupling reactions to form more complex triazole derivatives.
  • Fluorination Reactions: The fluoropropyl group may be involved in further fluorination or substitution reactions, enhancing its biological activity.

These reactions are essential for synthesizing derivatives that could exhibit enhanced properties or target specific biological pathways.

Research indicates that compounds containing triazole moieties often exhibit significant biological activities, including:

  • Antifungal Activity: Triazoles are well-known for their antifungal properties, making this compound a candidate for antifungal drug development.
  • Antimicrobial Properties: The presence of both bromine and fluorine may enhance the compound's ability to inhibit microbial growth.
  • Potential Anticancer Activity: Some triazole derivatives have been studied for their anticancer effects, suggesting that 5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine could be explored for similar applications.

Further studies are necessary to elucidate its specific mechanisms of action and efficacy against various pathogens or cancer cells.

The synthesis of 5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine can be achieved through several methods:

  • Direct Bromination: Starting from 1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine, bromination can be performed using brominating agents such as N-bromosuccinimide in an appropriate solvent.
  • Substitution Reactions: The introduction of the fluoropropyl group can be accomplished via alkylation reactions involving suitable precursors.
  • Multi-step Synthesis: A combination of condensation reactions followed by functional group modifications may yield the desired compound efficiently.

Each method has its advantages and drawbacks regarding yield, purity, and scalability.

5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine has potential applications in various fields:

  • Pharmaceuticals: As a precursor or active ingredient in antifungal or antimicrobial medications.
  • Agricultural Chemicals: It may serve as a fungicide or pesticide due to its biological activity.
  • Material Science: Its unique structure could be utilized in developing new materials with specific properties.

Interaction studies are crucial for understanding how 5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine interacts with biological targets:

  • Protein Binding Studies: Investigating how this compound binds to proteins can provide insights into its mechanism of action.
  • Enzyme Inhibition Studies: Assessing its ability to inhibit enzymes involved in fungal or microbial metabolism can reveal its potential as an antimicrobial agent.

Such studies aid in determining the pharmacokinetics and pharmacodynamics of the compound.

Several compounds share structural similarities with 5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine. Here are some notable examples:

Compound NameCAS NumberKey Features
5-Bromo-1H-1,2,4-triazole5198-23-4Basic triazole structure without alkyl groups.
5-Fluoro-1-(3-fluoropropyl)-1H-1,2,4-triazol1696547-93-9Similar alkyl substitution but with fluorine.
5-Bromo-4-methylthio-1H-1,2,4-triazole1184806-55-9Contains sulfur; different biological activity.

Uniqueness

The uniqueness of 5-Bromo-1-(3-fluoropropyl)-1H-1,2,4-triazol-3-amine lies in its specific combination of bromine and fluorine substituents along with the triazole core. This configuration may impart distinctive biological activities compared to other similar compounds and could lead to novel therapeutic applications.

XLogP3

1.3

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

221.99164 g/mol

Monoisotopic Mass

221.99164 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-15-2024

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